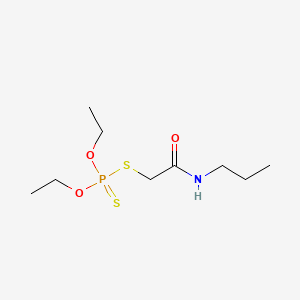![molecular formula C20H22N2O2S B14664987 10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 40765-35-3](/img/structure/B14664987.png)
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione is a complex organic compound that features a phenothiazine core structure with a 1-azabicyclo[2.2.2]octane moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources under acidic conditions.
Introduction of the 1-Azabicyclo[2.2.2]octane Moiety: This step involves the nucleophilic substitution of the phenothiazine core with a 1-azabicyclo[2.2.2]octane derivative, often facilitated by a base such as sodium hydride or potassium carbonate.
Final Functionalization: The final step may involve oxidation or other functional group modifications to achieve the desired dione structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dione moiety, converting it to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols or amines.
Wissenschaftliche Forschungsanwendungen
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may act as an antagonist or agonist at neurotransmitter receptors, affecting neuronal signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinuclidinone: Another compound with a 1-azabicyclo[2.2.2]octane moiety, known for its use in medicinal chemistry.
Phenothiazine Derivatives: Compounds with similar core structures but different substituents, used as antipsychotic and antiemetic agents.
Uniqueness
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the combination of the phenothiazine core and the 1-azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
40765-35-3 |
|---|---|
Molekularformel |
C20H22N2O2S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C20H22N2O2S/c23-25(24)19-7-3-1-5-17(19)22(18-6-2-4-8-20(18)25)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 |
InChI-Schlüssel |
XPKWOPYSZJPRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4S(=O)(=O)C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
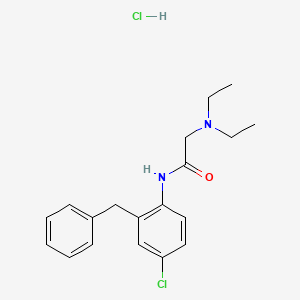

![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
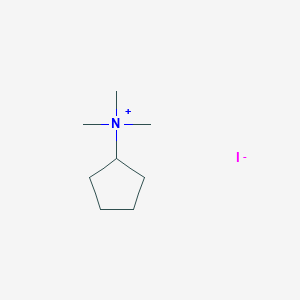
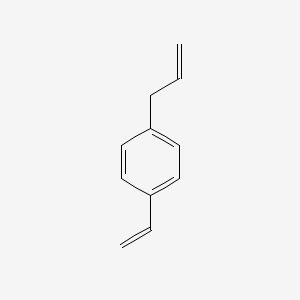


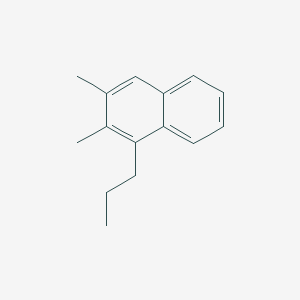

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
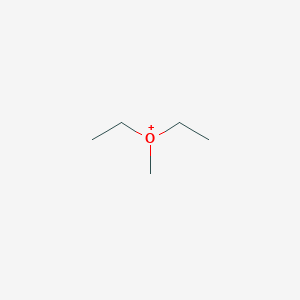
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
